2-(4-Methoxyphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one

Physicochemical profiling Drug-likeness Permeability prediction

Researchers sourcing pyridazinone building blocks for SAR often face batch-to-batch variability in N2-aryl substituents. This 4-methoxyphenyl variant (CAS 1161004-77-8) delivers the +M electronic substituent with vendor-certified purity (NLT 98%, MolCore), enabling systematic exploration of para-substituent effects without custom synthesis delays. Key differentiation: 9.23 Ų higher TPSA vs. 2-phenyl analog (41.90 vs. 32.67 Ų) at near-identical LogP (2.24), offering a predictable metabolic handle via O-demethylation. Ideal for CYP450 metabolite ID studies and focused library design around the 6-CF₃ core. Bulk batch reserving available; inquire for gram-scale quantities.

Molecular Formula C12H11F3N2O2
Molecular Weight 272.22 g/mol
Cat. No. B12979839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one
Molecular FormulaC12H11F3N2O2
Molecular Weight272.22 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=O)CCC(=N2)C(F)(F)F
InChIInChI=1S/C12H11F3N2O2/c1-19-9-4-2-8(3-5-9)17-11(18)7-6-10(16-17)12(13,14)15/h2-5H,6-7H2,1H3
InChIKeyKHTWEXMEVNCVPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one: Core Physicochemical and Sourcing Baseline for Procurement Evaluation


2-(4-Methoxyphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one (CAS 1161004-77-8; molecular formula C₁₂H₁₁F₃N₂O₂; MW 272.22 g/mol) is a synthetic 4,5-dihydropyridazin-3(2H)-one derivative bearing a 4-methoxyphenyl substituent at N2 and a trifluoromethyl group at C6 . This scaffold belongs to the pyridazinone family, a privileged heterocyclic class extensively explored in agrochemical and cardiovascular drug discovery programs over the past three decades . The compound is currently listed as a research chemical by multiple international vendors (AKSci, MolCore, Leyan) with catalogued purities ranging from ≥95% to 98% . Critically, no primary research publication, patent, or authoritative bioactivity database (PubChem, ChEMBL, BindingDB) currently reports target-specific pharmacological, ADMET, or in vivo data for this precise compound. All differentiation claims below are therefore derived from computed physicochemical properties, vendor-certified purity specifications, and class-level structural inference from published 4,5-dihydropyridazin-3(2H)-one SAR studies—and this evidentiary limitation must be transparently acknowledged in any procurement decision.

Scaffold 2-Aryl-6-CF₃-dihydropyridazinone core for systematic SAR-by-catalog exploration
Data Basis Computed molecular descriptors and vendor purity claims; no target-specific pharmacological or ADME data
Purity Self-declared grades up to NLT 98%; independent analytical verification not available
Evidence Class-level SAR inference from published dihydropyridazinone studies; not compound-specific

Why Generic 2-Aryl-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-ones Cannot Be Interchanged: The Procurement Case for Substituent-Level Selectivity


Within the 2-aryl-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one sub-series, seemingly minor N2-aryl substituent variations produce measurable and functionally consequential differences in key molecular descriptors. The 4-methoxy substituent on the target compound increases both topological polar surface area (TPSA = 41.90 Ų, vs. 32.67 Ų for the unsubstituted 2-phenyl analog ) and hydrogen-bond acceptor count, while maintaining near-identical lipophilicity (ΔLogP ≈ +0.01 vs. 2-phenyl) . In the broader 4,5-dihydropyridazin-3(2H)-one class, published SAR studies have demonstrated that para-substituent electronic character on the N2-aryl ring directly modulates both in vitro potency and physicochemical drug-likeness—with methoxy groups being specifically associated with enhanced solubility and altered cytochrome P450 oxidative metabolism profiles compared to methyl, chloro, or unsubstituted phenyl congeners . Generic substitution within this sub-series therefore risks introducing uncontrolled changes in solubility, permeability, metabolic stability, and target-binding geometry that cannot be predicted from the 6-CF₃ core alone. Procurement decisions for SAR-by-catalog exploration, focused library design, or hit-to-lead expansion must treat each N2-aryl variant as a distinct chemical entity with non-interchangeable property profiles.

N2-aryl substituent differences produce measurable shifts in TPSA and hydrogen-bond acceptor count, altering permeability and target-interaction profiles.
Methoxy substituent directs metabolism toward O-demethylation; methyl and unsubstituted analogs follow alternative pathways, complicating comparative exposure assessment.
Vendor purity claims range from ≥95% to NLT 98% without independent QC; impurity profiles may differ across suppliers and confound biological readouts.

2-(4-Methoxyphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one: Quantitative Differentiation Evidence Against Closest Structural Analogs


Topological Polar Surface Area (TPSA) Advantage Over the 2-Phenyl Analog: Implications for Permeability and Solubility

The target compound exhibits a TPSA of 41.90 Ų, which is 9.23 Ų (28.3%) higher than the 32.67 Ų recorded for the closest commercially available analog, 2-phenyl-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one (CAS 916909-01-8) . This difference arises from the additional oxygen atom in the para-methoxy substituent, which adds hydrogen-bond acceptor capacity without substantially altering molecular weight (ΔMW = +30.03 g/mol, 12.4% increase) or lipophilicity (ΔLogP = +0.0086, <0.4% difference) .

TPSA Comparison
Head-to-head
ΔTPSA +9.23 Ų (+28.3%) vs 2-phenyl analog; LogP preserved
May alter permeability and solubility without sacrificing lipophilicity
Computed descriptors; no experimental membrane data
Physicochemical profiling Drug-likeness Permeability prediction

Hydrogen-Bond Acceptor Count and Oral Drug-Space Compliance Relative to the 2-(p-Tolyl) Analog

The target compound possesses 5 hydrogen-bond acceptors (two carbonyl oxygens, two diaza-ring nitrogens, and the methoxy oxygen), versus 4 acceptors for the 2-(4-methylphenyl) analog (CAS 1161004-75-6) which replaces –OCH₃ with –CH₃ . Both compounds share zero hydrogen-bond donors. This places the target compound at the upper boundary of Lipinski's Rule of Five for HBA count (≤10), while the p-tolyl analog remains well within it. The additional HBA capacity of the methoxy oxygen provides a structurally encoded handle for potential target hydrogen-bond interactions (e.g., with kinase hinge regions, PDE catalytic sites, or PPO substrate-binding pockets) that is absent in the p-tolyl and unsubstituted phenyl congeners .

HBA Pharmacophore
Class-level inference
5 HBA (includes methoxy O) vs 4 in p-tolyl/phenyl analogs; 0 HBD
Additional HBA site enables directed target interaction absent in methyl/phenyl congeners
SAR inference; no direct binding confirmation
Lead-likeness Lipinski parameters Medicinal chemistry triage

Vendor-Certified Purity and Batch Consistency: Procurement-Grade Differentiation Among Suppliers

Multiple vendors list this compound with differing certified purity grades: MolCore offers NLT 98% purity ; Leyan lists ≥95% purity under catalog number 1837362 ; AKSci catalog number 7744FF does not publicly disclose a purity specification but confirms identity by CAS and molecular formula . In contrast, the 2-phenyl analog (CAS 916909-01-8) is listed by Leyan at ≥95% purity , and the 2-(p-tolyl) analog (CAS 1161004-75-6) is listed at 98% purity by Leyan . No vendor currently provides HPLC trace data, residual solvent analysis, or elemental analysis for any compound in this sub-series.

Purity Grade
Direct comparison
NLT 98% (MolCore) vs ≥95% (Leyan); impurity ≤2% vs ≤5%
Higher nominal purity for assay-ready procurement
Self-declared; no third-party verification available
Chemical procurement Quality assurance Vendor qualification

Metabolic Soft Spot Differentiation: Methoxy vs. Methyl/Chloro/H Substituent Effects on Oxidative Metabolism—Class-Level Inference

No direct metabolic stability data exist for this compound. However, extensive medicinal chemistry literature establishes that para-methoxy substituents on aromatic rings undergo CYP450-mediated O-demethylation to yield phenolic metabolites, whereas para-methyl groups undergo benzylic hydroxylation (typically slower) and para-chloro or unsubstituted phenyl rings rely on alternative clearance pathways . Within the pyridazinone class specifically, the 2008 study by Kumar et al. on 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones demonstrated that N2-aryl substituent identity profoundly modulates both in vitro potency (vasorelaxant IC₅₀ ranging from 0.08 μM to >100 μM across analogs) and, by structural inference, the metabolic fate of the scaffold .

Metabolic Fate
Class-level inference
Predicted O-demethylation (CYP) to phenol; p-tolyl analog undergoes benzylic hydroxylation
Divergent metabolic pathways may affect exposure duration
No experimental t₁/₂ data; verify in relevant system
Metabolic stability Cytochrome P450 Structure-metabolism relationships

Procurement Application Scenarios for 2-(4-Methoxyphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one: Evidence-Anchored Use Cases


Focused 2-Aryl-6-CF₃-Dihydropyridazinone SAR Library Construction for Cardiotonic or PDE3/4 Inhibitor Screening

For medicinal chemistry groups building a systematic N2-aryl SAR matrix around the 6-trifluoromethyl-4,5-dihydropyridazin-3(2H)-one core, this compound provides the 4-methoxyphenyl electronic variant (+M substituent) that complements the commercially available 2-phenyl (CAS 916909-01-8, H substituent) and 2-(p-tolyl) (CAS 1161004-75-6, +I substituent) analogs. The TPSA differential of +9.23 Ų vs. the 2-phenyl analog , combined with the additional HBA pharmacophore, enables systematic exploration of how para-substituent electronic effects modulate both target potency and physicochemical properties. The published vasorelaxant SAR by Kumar et al. (2008), which demonstrated N2-aryl-dependent IC₅₀ modulation across a >1000-fold range in the 4,5-dihydropyridazinone class, provides the conceptual rationale for this library design approach .

Metabolite Identification Studies Leveraging the Methoxy Group as a Built-In Metabolic Probe

The para-methoxy substituent serves as a predictable Phase I metabolic handle (O-demethylation to the corresponding phenol), enabling researchers to use this compound as a tool for studying CYP450-mediated oxidative metabolism within the dihydropyridazinone scaffold. Unlike the 2-phenyl analog, which may undergo ring hydroxylation at multiple positions creating complex metabolite mixtures, the methoxy group directs metabolism toward a single, identifiable phenolic metabolite . This property makes the compound uniquely suited for in vitro microsomal or hepatocyte incubation studies where metabolite identification and quantification are primary endpoints, and where the 2-phenyl or 2-(p-tolyl) analogs would generate more complex and ambiguous metabolite profiles .

Agrochemical Lead Discovery: PPO-Inhibitor Scaffold Exploration with a Pre-Installed CF₃ Pharmacophore

The pyridazinone scaffold has been validated as a protoporphyrinogen IX oxidase (PPO) inhibitor pharmacophore, with recent studies (Zheng et al., 2024) demonstrating that CF₃-substituted pyridazinone derivatives achieve NtPPO inhibition constants (Kᵢ) as low as 0.0338 μM . While those optimized leads bear more complex substitution patterns, the target compound provides a minimalist 2-aryl-6-CF₃-dihydropyridazinone core that retains the two structural features most strongly associated with PPO binding: the 6-CF₃ group and the N2-aryl ring. For agrochemical discovery groups seeking a tractable starting point for further diversification (e.g., C4 or C5 substitution, or bioisosteric replacement of the methoxy group), this compound offers a procurement-ready entry into CF₃-pyridazinone SAR with a purity grade (NLT 98% from MolCore) suitable for enzymatic assay use without additional purification .

Physicochemical Benchmarking Standard for High-Throughput Solubility and Permeability Assays

With a computed LogP of 2.24 and TPSA of 41.90 Ų, this compound occupies a favorable region of oral drug-like chemical space (Lipinski-compliant: MW <500, LogP <5, HBD = 0, HBA = 5) . Its physicochemical profile—moderate lipophilicity, moderate polarity, zero HBD, and five HBA—positions it as a useful benchmarking standard for high-throughput PAMPA, Caco-2 permeability, or kinetic solubility assays within discovery chemistry workflows. When compared to the 2-phenyl analog (LogP 2.23, TPSA 32.67 Ų), the target compound probes a distinct region of the permeability-solubility trade-off space (higher TPSA at equivalent LogP), making it valuable for calibrating in silico ADMET prediction models against experimentally measured endpoints .

Application
Selection Property
Validation Focus
SAR Library Construction
+M electronic variant (4-methoxyphenyl)
Potency and property modulation by N2-aryl substitution
Metabolite Identification
Methoxy-directed metabolic probe
CYP-mediated O-demethylation profiling
PPO Inhibitor Screening
CF₃-pyridazinone minimal core
Enzymatic PPO inhibition assay
Physicochemical Benchmark
Lipinski-compliant drug-like profile
Solubility and permeability assay standardization
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